([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study on the synthesis and biological evaluation of various compounds, including derivatives similar to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated antimicrobial and cytotoxic activities. These compounds, synthesized through complex chemical reactions, showed promising antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Pharmacological Effects
- Another study investigated the pharmacological effects of thiencynonate hydrochloride, a compound structurally related to this compound. The research focused on its potential as a muscarinic receptor antagonist, with implications for therapeutic applications (Liu et al., 2006).
Antimicrobial and Anticoccidial Activity
- A study on the antimicrobial and anticoccidial activity of various compounds, including 5-amino derivatives similar to this compound, demonstrated significant activity. These derivatives were found to be active as coccidiostats when administered to chickens, highlighting their potential in veterinary applications (Georgiadis, 1976).
Renewable Polyamides Synthesis
- A study explored the synthesis of new fatty acid-derived amine functional monomers, relevant to this compound. These monomers were used to produce renewable polyamides with good properties, indicating potential applications in sustainable material science (Türünç et al., 2012).
Cytotoxic Agents in Cancer Research
- Research on bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides, which are chemically related to this compound, demonstrated significant cytotoxicity against human leukemic T cells. These compounds were evaluated for their potential as anticancer agents, showing promising results in reducing glutathione levels in cancer cells (Gul et al., 2005).
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10;/h3-4H,1-2,5-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXWRGPCDNMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.